molecular formula C15H23ClN2O2 B12159719 1-(4-Chlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol

1-(4-Chlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol

Cat. No.: B12159719
M. Wt: 298.81 g/mol
InChI Key: KPJRIDHMLWHCQZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol is a β-blocker-like compound featuring a propan-2-ol backbone substituted with a 4-chlorophenoxy group and a 4-ethylpiperazine moiety. This structure confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications targeting adrenergic or ion channels. Its synthesis typically involves reacting epoxide intermediates with amines, as seen in related compounds .

Properties

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

1-(4-chlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C15H23ClN2O2/c1-2-17-7-9-18(10-8-17)11-14(19)12-20-15-5-3-13(16)4-6-15/h3-6,14,19H,2,7-12H2,1H3

InChI Key

KPJRIDHMLWHCQZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=C(C=C2)Cl)O

Origin of Product

United States

Biological Activity

1-(4-Chlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol, also known as EVT-5230594, is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H29ClN2O
  • Molecular Weight : 302.88 g/mol
  • CAS Number : 1216901-58-4

Research indicates that 1-(4-Chlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol acts primarily as a selective agonist for the D3 dopamine receptor (D3R). Its selectivity is significant as it exhibits minimal activity at the D2 dopamine receptor (D2R), which is crucial to mitigate side effects commonly associated with D2R activation, such as impulse control disorders.

Key Findings:

  • Dopamine Receptor Activity :
    • The compound displays an EC50 of approximately 710 nM for D3R-mediated β-arrestin recruitment, indicating its potency as a D3R agonist .
    • It does not activate the D2R even at concentrations up to 100 μM, showcasing its selectivity .
  • Neuroprotective Effects :
    • In animal models, D3R-preferring agonists like this compound have shown neuroprotective effects against neurodegeneration induced by toxins such as MPTP and 6-OHDA . This suggests potential therapeutic applications in treating neurodegenerative diseases.

Case Study 1: Neuroprotection in Animal Models

In a study involving mice treated with MPTP, administration of 1-(4-Chlorophenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol resulted in reduced neurodegeneration in dopaminergic neurons. The compound's ability to activate D3R was linked to enhanced survival of these neurons, indicating its potential as a treatment for Parkinson's disease .

Case Study 2: Selectivity and Safety Profile

A comparative analysis of various compounds indicated that while many D3R agonists also activate D2R, this particular compound's selectivity reduces the risk of adverse effects. This was demonstrated through binding affinity studies where it showed weak inhibition at the D2R .

Data Table: Comparison of Dopamine Receptor Activity

CompoundD3R EC50 (nM)D3R Emax (%)D2R EC50 (nM)D2R Emax (%)D2R IC50 (nM)
EVT-5230594710 ± 150102 ± 4.2>100,000ND15,700 ± 3,000
Other Agonist A278 ± 6236 ± 3.1InactiveInactive9,000 ± 3,700
Other Agonist B98 ± 2195 ± 6>100,000ND6,800 ± 1,400

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The compound shares a common scaffold with several analogues but differs in substituents on the piperazine/amine group and the aromatic phenoxy moiety. Key structural variations are summarized below:

Table 1: Structural Comparison of Selected Analogues
Compound Name Piperazine/Amine Substituent Phenoxy Substituent Molecular Formula Purity (%) Reference
Target Compound 4-Ethylpiperazine 4-Chlorophenoxy C₁₅H₂₂ClN₂O₂ N/A
1-(4-Chlorophenoxy)-3-[(3,4-dichlorobenzyl)(4-methylbenzyl)amino]propan-2-ol (32) 3,4-Dichlorobenzyl + 4-methylbenzyl 4-Chlorophenoxy C₂₄H₂₃Cl₃NO₂ 87.3
1-[Benzyl(4-chlorobenzyl)amino]-3-(4-chlorophenoxy)propan-2-ol (25) Benzyl + 4-chlorobenzyl 4-Chlorophenoxy C₂₃H₂₂Cl₂NO₂ 95.59
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol HCl 4-(4-Methoxyphenyl)piperazine 4-Chlorophenoxy C₂₀H₂₅ClN₂O₃·HCl N/A
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(naphthyloxy)]propan-2-ol 4-(3-Chlorophenyl)piperazine 1-Naphthyloxy C₂₃H₂₄ClN₂O₂ N/A

Key Observations :

  • Phenoxy Group: The 4-chlorophenoxy moiety is conserved in many analogues, but substitutions like naphthyloxy () or methoxy () alter electronic properties and receptor binding .

Pharmacological and Functional Comparisons

  • β-Blocker Activity : Compounds with naphthyloxy groups () are marketed as β-blockers (e.g., Avishot , Flivas ), indicating the scaffold’s relevance in cardiovascular therapeutics .
  • Selectivity : The 4-ethylpiperazine group in the target compound may reduce off-target effects compared to bulkier substituents, as seen in dimeric structures like 7-N-Etppz .

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